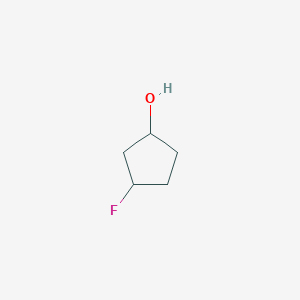

3-Fluorocyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-フルオロシクロペンタン-1-オールは、分子式がC5H9FOである有機化合物です。これは、シクロペンタン環の第3炭素にフッ素原子が結合したフッ素化シクロペンタノールです。

2. 製法

合成ルートと反応条件: 3-フルオロシクロペンタン-1-オールの合成は、いくつかの方法で達成することができます。一般的なアプローチの1つは、シクロペンタノール誘導体のフッ素化です。 例えば、キラルなサレンコバルト錯体の存在下でメソメリックシクロペンテンオキシドをフッ素アニオンで不斉開裂すると、3-フルオロシクロペンタン-1-オールが中程度の立体選択性で得られます .

工業的生産方法: 3-フルオロシクロペンタン-1-オールの工業的生産には、通常、フッ素化剤と制御された反応条件を使用し、高い収率と純度を確保します。 プロセスには、活性化オレフィン二重結合の水素化や、フッ素化化合物の酵素的ラセミ化などのステップが含まれる場合があります .

3. 化学反応解析

反応の種類: 3-フルオロシクロペンタン-1-オールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを生成するように酸化することができます。

還元: この化合物は、フッ素化シクロペンタン誘導体を生成するように還元することができます。

置換: フッ素原子は、適切な条件下で他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: 求核置換反応は、アジ化ナトリウムやシアン化カリウムなどの試薬を用いて行うことができます。

生成される主要な生成物:

酸化: フルオロシクロペンタノンまたはフルオロシクロペンタナール。

還元: フルオロシクロペンタン。

置換: 使用した求核試薬に応じて、さまざまな置換されたシクロペンタノール誘導体。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the fluorination of cyclopentanol derivatives. For instance, the asymmetric cleavage of mesomeric cyclopentene oxide with fluorine anions in the presence of chiral salen cobalt complexes can yield this compound with moderate stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as the hydrogenation of activated olefinic double bonds and the enzymatic deracemization of fluorinated compounds .

化学反応の分析

Types of Reactions: 3-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form fluorinated cyclopentane derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed:

Oxidation: Fluorocyclopentanone or fluorocyclopentanal.

Reduction: Fluorocyclopentane.

Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

科学的研究の応用

3-フルオロシクロペンタン-1-オールは、科学研究においていくつかの用途があります。

化学: より複雑なフッ素化有機化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素相互作用の研究や酵素阻害剤の開発に使用されています。

作用機序

3-フルオロシクロペンタン-1-オールの作用機序には、さまざまな分子標的との相互作用が関与しています。フッ素原子は、化合物の反応性と酵素や受容体への結合親和性に影響を与える可能性があります。 この相互作用は、特定の生化学的経路の阻害または活性化につながる可能性があり、酵素動力学や創薬の研究における貴重なツールとなっています .

類似化合物:

- 2-フルオロシクロペンタン-1-オール

- 4-フルオロシクロペンタン-1-オール

- 3-クロロシクロペンタン-1-オール

- 3-ブロモシクロペンタン-1-オール

比較: 3-フルオロシクロペンタン-1-オールは、シクロペンタン環上のフッ素原子の位置が異なり、これが化学的性質と反応性に大きく影響を与える可能性があるため、独特です。 2-フルオロシクロペンタン-1-オールや4-フルオロシクロペンタン-1-オールなどの類似体と比較すると、3位におけるフッ素化は、異なる立体化学的結果と生物学的活性を生み出す可能性があります .

類似化合物との比較

- 2-Fluorocyclopentan-1-ol

- 4-Fluorocyclopentan-1-ol

- 3-Chlorocyclopentan-1-ol

- 3-Bromocyclopentan-1-ol

Comparison: 3-Fluorocyclopentan-1-ol is unique due to the position of the fluorine atom on the cyclopentane ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, such as 2-Fluorocyclopentan-1-ol and 4-Fluorocyclopentan-1-ol, the 3-position fluorination can result in different stereochemical outcomes and biological activities .

生物活性

3-Fluorocyclopentan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological implications, antimicrobial activity, and potential applications in drug development.

This compound has the molecular formula C5H11FO and a molecular weight of approximately 116.15 g/mol. The presence of a fluorine atom in its structure enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. A study highlighted the antimicrobial potential of various fluorinated compounds, including this compound, against a range of pathogens. The compound's effectiveness was evaluated through minimal inhibitory concentration (MIC) assays, demonstrating significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus cereus | 16 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

A comparative study demonstrated that this compound exhibited similar efficacy to established chemotherapeutics like cisplatin but with a potentially reduced side effect profile.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate) | 10 |

| MCF-7 (Breast) | 15 |

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers isolated various bioactive compounds from microbial sources and analyzed their antimicrobial properties. Among these compounds, this compound showed promising results against Salmonella typhimurium and Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of this compound on cancer cell lines. The study reported that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in both prostate and breast cancer cells. The findings suggest that this compound could be further explored for its potential use in cancer therapy .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles of the compound.

- Formulation Development : Investigating suitable formulations for enhancing the bioavailability and efficacy of this compound in clinical settings.

特性

IUPAC Name |

3-fluorocyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNSBDAZSAIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。